molecular formula C10H8N2O4 B1365873 (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid CAS No. 4802-88-4

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Cat. No. B1365873
CAS RN: 4802-88-4
M. Wt: 220.18 g/mol
InChI Key: MLQXNJCIGWKSPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid” is a compound that is part of the 3-Hydroxyquinazoline-2,4 (1H,3H)-Dione Derivatives1. These derivatives are a series of metal ion chelators with potent Anti-HCV Activities1.



Synthesis Analysis

The synthesis of this compound is not explicitly mentioned in the available resources. However, it is known that these types of compounds can be synthesized using various halides in the reactants1.



Molecular Structure Analysis

The molecular formula of this compound is C8H5N2O2. It has an average mass of 161.138 Da and a monoisotopic mass of 161.035645 Da2.



Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this specific compound are not detailed in the available resources. However, based on its molecular structure, we can infer that it has certain properties common to quinazoline derivatives.


Scientific Research Applications

Synthesis and Anticonvulsant Activity

A study by El Kayal et al. (2019) developed a systematic series of acetamides derived from (2,4-dioxo-3,4-dihydroquinazolin-3(2H)-yl)acetic acid, showing potential anticonvulsant activity. Their research included a novel approach to synthesize the key intermediate of this compound. They identified a lead compound that improved convulsive syndrome rates in mice without impairing motor coordination, suggesting its promise for further anticonvulsant research (El Kayal et al., 2019).

Synthesis of Heterocyclic Compounds

Juma et al. (2009) described a process involving acetal-protected (2,4-dioxocyclohex-1-yl)-acetic acids to synthesize various 2,6-dioxo-hexahydroindoles, a type of heterocyclic compound. This research offers insights into the broader utility of related compounds in synthesizing diverse heterocyclic structures (Juma et al., 2009).

Aldose Reductase Inhibition

Rakowitz et al. (2007) investigated N-substituted tetrahydro-2,4-dioxoquinazolin-1-yl acetic acids as potential aldose reductase inhibitors. This enzyme plays a role in diabetic complications, making these compounds of interest in diabetes research (Rakowitz et al., 2007).

Green Synthesis Approaches

Zhaleh et al. (2016) utilized lactic acid as a green catalyst for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives, highlighting an environmentally friendly approach in chemical synthesis involving similar quinazolinone structures (Zhaleh et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the available resources. However, as with any chemical compound, appropriate safety measures should be taken when handling it.


Future Directions

The future directions for this compound could involve further exploration of its anti-HCV activities. Given its potent inhibitory activities on NS5B polymerase, it could potentially be developed into an effective antiviral drug1.


Please note that this analysis is based on the available resources and may not cover all aspects of the compound. For a more comprehensive analysis, further research and experimentation would be required.


properties

IUPAC Name

2-(2,4-dioxoquinazolin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-8(14)5-12-7-4-2-1-3-6(7)9(15)11-10(12)16/h1-4H,5H2,(H,13,14)(H,11,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQXNJCIGWKSPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=O)N2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10429329
Record name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

CAS RN

4802-88-4
Record name 3,4-Dihydro-2,4-dioxo-1(2H)-quinazolineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4802-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10429329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetic acid

Citations

For This Compound
2
Citations
AE Abdallah, IH Eissa, ABM Mehany, H Sakr… - Journal of Molecular …, 2023 - Elsevier
In our effort to discover potential immunomodulatory anticancer candidates, a new series of quinazolinone derivatives carrying glutarimide moiety were designed and synthesized as …
Number of citations: 8 www.sciencedirect.com
A Singh Grewal, S Bhardwaj, D Pandita… - Mini reviews in …, 2016 - ingentaconnect.com
Diabetes mellitus occurrence has been associated to the modification of the physiological levels of glucose and is often accompanied by several long-term complications, namely …
Number of citations: 202 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.